molecular formula C19H23O3P B14385975 1-[(Diphenylphosphoryl)methyl]cyclohexane-1,2-diol CAS No. 89358-81-6

1-[(Diphenylphosphoryl)methyl]cyclohexane-1,2-diol

Cat. No.: B14385975
CAS No.: 89358-81-6
M. Wt: 330.4 g/mol
InChI Key: GHBLFYKTNSNUGN-UHFFFAOYSA-N
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Description

1-[(Diphenylphosphoryl)methyl]cyclohexane-1,2-diol is an organic compound that features a cyclohexane ring substituted with a diphenylphosphoryl group and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Diphenylphosphoryl)methyl]cyclohexane-1,2-diol typically involves the reaction of cyclohexane derivatives with diphenylphosphoryl reagents under controlled conditions. One common method involves the use of cyclohexanone as a starting material, which undergoes a reaction with diphenylphosphoryl chloride in the presence of a base to form the desired product. The reaction conditions often include anhydrous solvents and low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-[(Diphenylphosphoryl)methyl]cyclohexane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form cyclohexane derivatives with different substituents.

    Substitution: The diphenylphosphoryl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexane with different substituents.

Scientific Research Applications

1-[(Diphenylphosphoryl)methyl]cyclohexane-1,2-diol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-[(Diphenylphosphoryl)methyl]cyclohexane-1,2-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diphenylphosphoryl group can act as a ligand, binding to specific sites on proteins and altering their activity. This can lead to changes in biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,2-Diphenylcyclohexane: Similar structure but lacks the phosphoryl group.

    Cyclohexane-1,2-diol: Contains hydroxyl groups but no diphenylphosphoryl group.

    Diphenylphosphorylcyclohexane: Contains the diphenylphosphoryl group but lacks hydroxyl groups.

Uniqueness

1-[(Diphenylphosphoryl)methyl]cyclohexane-1,2-diol is unique due to the presence of both the diphenylphosphoryl group and hydroxyl groups on the cyclohexane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

89358-81-6

Molecular Formula

C19H23O3P

Molecular Weight

330.4 g/mol

IUPAC Name

1-(diphenylphosphorylmethyl)cyclohexane-1,2-diol

InChI

InChI=1S/C19H23O3P/c20-18-13-7-8-14-19(18,21)15-23(22,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-6,9-12,18,20-21H,7-8,13-15H2

InChI Key

GHBLFYKTNSNUGN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)O)(CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)O

Origin of Product

United States

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